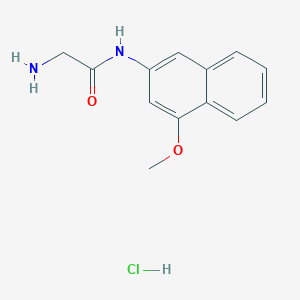

Glycine 4-methoxy-beta-naphthylamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-(4-methoxynaphthalen-2-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-17-12-7-10(15-13(16)8-14)6-9-4-2-3-5-11(9)12;/h2-7H,8,14H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTGKLWGIASWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201930-16-7 | |

| Record name | 201930-16-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Glycine 4-methoxy-beta-naphthylamide hydrochloride" principle of fluorescence

An In-Depth Technical Guide to the Fluorescence of Glycine 4-methoxy-beta-naphthylamide hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the core principles underpinning the fluorescence of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize fluorogenic substrates for the detection and quantification of enzymatic activity. We will delve into the mechanistic details of this reagent, offering not just protocols, but the scientific reasoning that ensures robust and reproducible results.

The Principle of Enzymatically-Activated Fluorescence

This compound is a non-fluorescent molecule that becomes a potent fluorophore upon enzymatic cleavage. This "pro-fluorophore" design is central to its utility in biochemical assays. The core principle lies in a classic example of substrate-based enzyme detection. In its native state, the naphthylamide moiety's fluorescence is quenched by the attached glycine residue.

The enzymatic reaction, typically catalyzed by aminopeptidases, hydrolyzes the amide bond linking glycine to the 4-methoxy-beta-naphthylamine group. This cleavage event liberates the highly fluorescent 4-methoxy-beta-naphthylamine. The intensity of the resulting fluorescence is directly proportional to the amount of liberated fluorophore, which, in turn, is a direct measure of the enzyme's activity.

The liberated 4-methoxy-beta-naphthylamine possesses intrinsic fluorescence properties. When excited by light of a specific wavelength, its electrons are promoted to a higher energy state. As they relax back to their ground state, they emit photons of a longer wavelength, which is detected as fluorescence. The significant Stokes shift, the difference between the excitation and emission maxima, is a key characteristic that allows for sensitive detection with minimal background interference.

The Enzymatic Cleavage: A Mechanistic Overview

The primary enzymes responsible for the hydrolysis of Glycine 4-methoxy-beta-naphthylamide are aminopeptidases. These are a class of proteolytic enzymes that cleave amino acids from the N-terminus of proteins or peptides. The specificity of the reaction can be leveraged to study particular aminopeptidases.

The workflow of this enzymatic reaction and subsequent fluorescence generation can be visualized as follows:

Figure 1: Workflow of enzymatic cleavage and fluorescence generation.

Spectroscopic Properties and Assay Considerations

A thorough understanding of the spectral properties of the liberated 4-methoxy-beta-naphthylamine is critical for accurate and sensitive measurements.

| Parameter | Value | Reference |

| Excitation Maximum | 340 nm | |

| Emission Maximum | 425 nm | |

| Molar Extinction Coefficient (ε) | 1.75 x 104 M-1cm-1 at 340 nm | |

| Optimal pH for Fluorescence | 9.0 - 10.5 |

Table 1: Spectroscopic and Physicochemical Properties of 4-methoxy-beta-naphthylamine.

The choice of excitation and emission wavelengths is paramount. Using the maxima of 340 nm and 425 nm, respectively, will provide the highest signal-to-noise ratio. It is also crucial to operate within the optimal pH range for fluorescence, as deviations can lead to a significant decrease in the quantum yield of the fluorophore.

A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, with built-in controls to ensure the integrity of the results.

Materials:

-

This compound

-

Enzyme source (e.g., purified aminopeptidase or cell lysate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Stop Solution (e.g., 1 M Glycine-NaOH, pH 10.5)

-

Microplate reader with fluorescence capabilities

-

Black, clear-bottom 96-well plates

Experimental Workflow:

Figure 2: A generalized experimental workflow for an aminopeptidase assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point of 100 µM is common.

-

Prepare serial dilutions of your enzyme source in Assay Buffer.

-

Prepare the Stop Solution. The high pH of this solution serves a dual purpose: it denatures the enzyme to halt the reaction and it optimizes the pH for maximal fluorescence of the liberated 4-methoxy-beta-naphthylamine.

-

-

Assay Setup:

-

In a black, clear-bottom 96-well plate, add your enzyme dilutions.

-

Include a "no enzyme" control (blank) for each sample to determine background fluorescence.

-

Also, include a "no substrate" control to ensure the enzyme preparation itself is not fluorescent.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the this compound solution to all wells.

-

Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time. This incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Signal Development:

-

Stop the reaction by adding the Stop Solution to all wells.

-

Incubate for a further 5-10 minutes at room temperature to allow for the full development of the fluorescent signal.

-

-

Data Acquisition:

-

Measure the fluorescence in a microplate reader with excitation set to 340 nm and emission set to 425 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

Plot the fluorescence intensity against the enzyme concentration to determine the enzyme's activity.

-

Trustworthiness and Validation

The trustworthiness of this assay is established through its internal controls. The "no enzyme" and "no substrate" controls are essential for identifying and correcting for any non-specific signal. Furthermore, running the assay over a time course and with varying enzyme concentrations will confirm the linear range of the reaction, a critical aspect of enzyme kinetics. For drug development applications, the inclusion of a known inhibitor of the target aminopeptidase can serve as a positive control, validating the assay's ability to detect modulation of enzyme activity.

References

- Green, F. J. (1990).

Unveiling the Action of Glycine 4-methoxy-beta-naphthylamide: A Technical Guide for Researchers

This guide provides an in-depth exploration of the mechanism of action of Glycine 4-methoxy-beta-naphthylamide hydrochloride, a key fluorogenic substrate in enzymatic studies. Designed for researchers, scientists, and professionals in drug development, this document elucidates the biochemical principles underlying its function and provides detailed protocols for its application in the laboratory.

Introduction: A Versatile Tool in Biochemical Research

This compound is a synthetic compound recognized for its utility as a fluorogenic substrate in the detection and characterization of specific aminopeptidases. Its unique structure, featuring a glycine residue linked to a 4-methoxy-beta-naphthylamine fluorophore, makes it a valuable tool for investigating enzyme activity and for the screening of potential enzyme inhibitors.[1] While it serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of therapeutics for neurological disorders, its primary application in a research setting is as a probe for enzymatic function.[1]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 201930-16-7 |

| Molecular Formula | C₁₃H₁₄N₂O₂·HCl |

| Molecular Weight | 266.57 g/mol |

| Appearance | White powder |

| Purity | ≥ 99% (TLC) |

| Storage | Store at 0-8 °C |

Core Mechanism of Action: Substrate for Glycyl Aminopeptidases

The fundamental mechanism of action of this compound lies in its role as a specific substrate for a class of enzymes known as glycyl aminopeptidases . These enzymes catalyze the hydrolysis of the peptide bond at the N-terminus of a polypeptide chain, specifically targeting glycine residues.

The process can be broken down into two key steps:

-

Enzymatic Cleavage : A glycyl aminopeptidase recognizes and binds to the glycine portion of the substrate. The enzyme then catalyzes the hydrolytic cleavage of the amide bond linking the glycine to the 4-methoxy-beta-naphthylamine moiety.

-

Fluorophore Release and Detection : This cleavage releases the fluorophore, 4-methoxy-beta-naphthylamine (4MβNA). In its free form, 4MβNA is fluorescent, while in the conjugated substrate, its fluorescence is quenched. The increase in fluorescence intensity is directly proportional to the enzymatic activity.

This mechanism allows for the real-time, continuous monitoring of enzyme kinetics.

The Specificity of Glycyl Aminopeptidases

Research has identified enzymes with high specificity for N-terminal glycine residues. For instance, a novel glycyl aminopeptidase isolated from Actinomucor elegans demonstrates a strong preference for hydrolyzing Gly-X bonds, where X can be an amino acid, peptide, or an arylamide like 2-naphthylamide (a close structural analog of 4-methoxy-beta-naphthylamide).[2] The enzyme exhibited significantly lower activity towards other N-terminal amino acids, with a substrate preference order of Gly >> Ala > Met > Arg > Ser > Leu.[2] Similarly, a strict glycyl aminopeptidase (GAP) has been characterized from the hyperthermophilic archaeon Pyrococcus horikoshii, which shows exclusive activity toward N-terminal glycine residues.[3][4]

The kinetic parameters for the hydrolysis of a similar substrate, glycyl-2-naphthylamide, by the Actinomucor elegans enzyme were determined to be a Kₘ of 0.24 mM, with optimal activity at pH 8.0 and 40°C.[2] This provides a valuable starting point for designing assays using Glycine 4-methoxy-beta-naphthylamide.

Visualizing the Mechanism and Workflow

Enzymatic Hydrolysis Pathway

Caption: Hydrolysis of the substrate by glycyl aminopeptidase.

Experimental Workflow for Enzyme Activity Assay

Caption: Workflow for a fluorometric enzyme activity assay.

In-Depth Experimental Protocol: Fluorometric Assay of Glycyl Aminopeptidase Activity

This protocol is a robust starting point for the characterization of glycyl aminopeptidase activity using this compound. It is based on established methods for similar fluorogenic aminopeptidase substrates.[2][5]

Reagents and Materials

-

This compound (Substrate)

-

Purified glycyl aminopeptidase or cell lysate containing the enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplates with clear bottoms

-

Fluorometric microplate reader with temperature control

-

4-Methoxy-beta-naphthylamine (for standard curve)

Preparation of Solutions

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO. Store at -20°C, protected from light.

-

Assay Buffer: Prepare the desired buffer and adjust the pH to the optimum for the enzyme (e.g., pH 8.0 for the Actinomucor elegans enzyme).[2]

-

Enzyme Solution: Dilute the enzyme preparation in Assay Buffer to a concentration that yields a linear rate of fluorescence increase over the desired time course.

-

Standard Curve: Prepare a series of dilutions of 4-Methoxy-beta-naphthylamine in Assay Buffer to generate a standard curve for quantifying the amount of released fluorophore.

Assay Procedure

-

Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well microplate. For the standard curve, add 50 µL of each 4-Methoxy-beta-naphthylamine dilution.

-

Enzyme Addition: Add 25 µL of the diluted enzyme solution to the sample wells. For blank wells, add 25 µL of Assay Buffer.

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 40°C) for 5-10 minutes to allow the temperature to equilibrate.[2]

-

Reaction Initiation: Add 25 µL of a working solution of the substrate (diluted from the stock in Assay Buffer) to each well to initiate the reaction. The final substrate concentration should be optimized, but a starting point could be around the Kₘ value (e.g., 0.24 mM).[2]

-

Fluorescence Measurement: Immediately place the plate in the fluorometer and begin kinetic measurements. Record fluorescence intensity at an excitation wavelength of 335-350 nm and an emission wavelength of 410-440 nm.[6] Measurements should be taken at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the 4-Methoxy-beta-naphthylamine standards against their concentrations.

-

Reaction Rate Calculation: For each enzyme-containing well, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Conversion to Molar Units: Convert the V₀ from fluorescence units per minute to moles of product formed per minute using the standard curve.

-

Enzyme Activity: Express the enzyme activity in appropriate units (e.g., µmol/min/mg of protein).

Applications in Drug Discovery and Development

While this compound is primarily a research tool, its utility extends to the early stages of drug discovery.[1] Aminopeptidases are involved in a wide range of physiological processes, and their dysregulation is implicated in various diseases. The assay described above can be adapted for high-throughput screening (HTS) to identify inhibitors of glycyl aminopeptidases. Such inhibitors could have therapeutic potential in fields where the processing of glycine-terminal peptides is a key pathological event.

Although direct links to specific neurological drugs are not extensively documented in public literature, the role of glycine as a neurotransmitter and the involvement of various peptidases in neuropeptide processing suggest that modulators of glycyl aminopeptidase activity could be of interest in neuropharmacology.[1]

Conclusion

This compound is a powerful and specific tool for the study of glycyl aminopeptidases. Its mechanism of action, centered on the enzymatic release of a fluorescent reporter, provides a direct and sensitive measure of enzyme activity. The protocols and principles outlined in this guide offer a solid foundation for researchers to employ this substrate effectively in their investigations, from basic enzyme characterization to the high-throughput screening of potential therapeutic agents.

References

-

ResearchGate. (n.d.). Characterization of a Glycyl-Specific TET Aminopeptidase Complex from Pyrococcus horikoshii. Retrieved January 16, 2026, from [Link]

-

Ito, K., Ma, X., Azmi, N., Huang, H. S., Fujii, M., & Yoshimoto, T. (2003). Novel aminopeptidase specific for glycine from Actinomucor elegans. Bioscience, Biotechnology, and Biochemistry, 67(1), 83–88. [Link]

-

Godon, C., et al. (2015). Characterization of a Glycyl-Specific TET Aminopeptidase Complex from Pyrococcus horikoshii. Applied and Environmental Microbiology, 81(12), 4044-4054. [Link]

-

Godon, C., et al. (2015). Characterization of a Glycyl-Specific TET Aminopeptidase Complex from Pyrococcus horikoshii. ASM Journals. [Link]

-

Hopsu-Havu, V. K., & Sarimo, S. R. (1967). Purification and Characterization of an Aminopeptidase Hydrolyzing Glycyl-Proline-Naphthylamide. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 348(11), 1540–1550. [Link]

-

Berg, T. O., et al. (1994). Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles. Biochemical Journal, 300(1), 229-236. [Link]

-

Wang, Y., et al. (2020). Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution. Molecules, 25(19), 4492. [Link]

-

Berg, T. O., et al. (1994). Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles. ResearchGate. [Link]

-

Berg, T. O., et al. (1994). Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin G substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles. ResearchGate. [Link]

-

RSC Publishing. (n.d.). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences. [Link]

-

Scharpé, S., De Meester, I., Vanhoof, G., Hendriks, D., & Yaron, A. (1988). Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine. Clinical Chemistry, 34(12), 2299–2301. [Link]

-

Smith, E. L., & Hill, R. L. (1964). The hydrolysis of amino acyl-beta-naphthylamides by plasma aminopeptidases. Biochemical and Biophysical Research Communications, 16(2), 135–140. [Link]

-

PubChem. (n.d.). 4-Methoxy-2-naphthylamine. Retrieved January 16, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Novel aminopeptidase specific for glycine from Actinomucor elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a Glycyl-Specific TET Aminopeptidase Complex from Pyrococcus horikoshii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. bachem.com [bachem.com]

The Enzymatic Hydrolysis of Glycine 4-methoxy-beta-naphthylamide: A Technical Guide for Researchers

This guide provides an in-depth exploration of the enzymatic hydrolysis of Glycine 4-methoxy-beta-naphthylamide hydrochloride, a fluorogenic substrate pivotal for the characterization and quantification of specific aminopeptidase activities. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying biochemical principles, offers detailed experimental protocols, and presents a framework for the interpretation of results, ensuring scientific integrity and fostering innovation in enzymology and high-throughput screening.

Introduction: The Significance of Fluorogenic Substrates in Enzyme Kinetics

The study of proteolytic enzymes is fundamental to understanding a vast array of physiological and pathological processes. Aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides, are implicated in diverse functions ranging from protein turnover and maturation to cell signaling and antigen presentation.[1] The accurate measurement of their activity is therefore crucial for both basic research and the development of therapeutic inhibitors.

This compound has emerged as a valuable tool in this endeavor.[2] Its utility lies in its nature as a fluorogenic substrate. Upon enzymatic cleavage of the amide bond, the highly fluorescent molecule 4-methoxy-beta-naphthylamine is liberated from the non-fluorescent substrate. This release of a fluorescent product allows for the real-time, continuous monitoring of enzyme activity with high sensitivity, making it an ideal substrate for kinetic studies and high-throughput screening of enzyme inhibitors.

The Substrate: this compound

Chemical Properties and Structure

This compound is a synthetic compound featuring a glycine molecule linked via an amide bond to a 4-methoxy-beta-naphthylamine moiety.[2] The hydrochloride salt enhances its solubility in aqueous buffers.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O₂·HCl | [2] |

| Molecular Weight | 266.72 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Storage | 2-8°C, protected from light | [2] |

The key to its function as a fluorogenic substrate is the quenching of the naphthylamine fluorescence when it is part of the larger amide molecule. Enzymatic hydrolysis liberates the fluorophore, resulting in a detectable signal.

The Enzymatic Reaction: Hydrolysis by Glycine Aminopeptidases

The primary enzymes that catalyze the hydrolysis of Glycine 4-methoxy-beta-naphthylamide are glycine aminopeptidases. These enzymes exhibit a high degree of specificity for substrates with an N-terminal glycine residue.[3][4] The enzymatic reaction is a hydrolysis of the peptide (amide) bond.

Reaction Mechanism

Aminopeptidases are typically metalloenzymes, often containing a zinc ion in their active site.[1] The catalytic mechanism generally involves the activation of a water molecule by the metal ion, which then acts as a nucleophile to attack the carbonyl carbon of the amide bond. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to break the amide bond, releasing the two products: glycine and 4-methoxy-beta-naphthylamine.[1]

The Hydrolysis Product: 4-methoxy-beta-naphthylamine

The key reporter molecule in this assay is 4-methoxy-beta-naphthylamine. Its fluorescence properties are central to the detection method.

Fluorescence Properties

The liberated 4-methoxy-beta-naphthylamine exhibits distinct fluorescence excitation and emission spectra.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum | 335-350 | [5] |

| Emission Maximum | 410-440 | [5] |

The significant increase in fluorescence intensity upon hydrolysis allows for sensitive quantification of enzyme activity. The methoxy group on the naphthylamine ring can enhance the quantum yield and shift the emission wavelength compared to the unsubstituted naphthylamine.[6][7]

Experimental Protocol: A Guideline for Assay Development

The following protocol provides a general framework for measuring glycine aminopeptidase activity using this compound. It is crucial to note that optimal conditions (e.g., pH, temperature, substrate concentration) will vary depending on the specific enzyme source and should be determined empirically.

Materials:

-

This compound

-

Purified glycine aminopeptidase or cell lysate/tissue homogenate containing the enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Microplate reader with fluorescence detection capabilities

-

Black, flat-bottom 96-well microplates

-

Standard (e.g., purified 4-methoxy-beta-naphthylamine for calibration curve)

Step-by-Step Methodology:

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO or water. Store protected from light.

-

Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use. The optimal enzyme concentration should be determined to ensure the reaction rate is linear over the desired time course.

-

Assay Buffer: Prepare the appropriate buffer and adjust the pH to the optimal value for the enzyme. For the glycine aminopeptidase from Actinomucor elegans, the optimal pH is 8.0.[8][9]

-

-

Assay Procedure:

-

Set up the reactions in a 96-well microplate. Include appropriate controls (e.g., no enzyme, no substrate, inhibitor controls).

-

To each well, add the assay buffer.

-

Add the enzyme solution to the appropriate wells.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30-40°C) for 5-10 minutes to allow the temperature to equilibrate.[8][9]

-

Initiate the reaction by adding the substrate solution to all wells. The final substrate concentration should ideally be around the Kₘ value for the enzyme to ensure sensitivity. For the glycine aminopeptidase from Actinomucor elegans, the Kₘ for a similar substrate is 0.24 mM.[8][9]

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Measure the increase in fluorescence intensity over time. Set the excitation and emission wavelengths according to the properties of 4-methoxy-beta-naphthylamine (e.g., Ex: 340 nm, Em: 425 nm).

-

Record data at regular intervals (e.g., every 1-2 minutes) for a period during which the reaction rate is linear.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

If a standard curve of 4-methoxy-beta-naphthylamine is generated, the rate of product formation can be quantified in terms of moles per unit time.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of a specific amount of product per unit of time under defined conditions.

-

Kinetic Parameters and Enzyme Specificity

The use of Glycine 4-methoxy-beta-naphthylamide allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat).

For a glycine aminopeptidase from Actinomucor elegans, the following kinetic parameters were determined using glycine-beta-naphthylamine as a substrate:[6][8]

| Parameter | Value |

| Kₘ | 0.24 mM |

| kcat | 100.8 s⁻¹ |

These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency. Furthermore, this substrate can be used to probe the specificity of various aminopeptidases. While highly specific for glycine aminopeptidases, some level of hydrolysis may be observed with other aminopeptidases, albeit typically at a much lower rate.[3]

Conclusion and Future Perspectives

This compound is a robust and sensitive tool for the study of glycine aminopeptidases. The fluorometric assay described in this guide provides a reliable method for determining enzyme activity, characterizing kinetic parameters, and screening for potential inhibitors. The principles and protocols outlined herein serve as a foundation for researchers to design and execute rigorous experiments. Future advancements in fluorescence detection technologies and the synthesis of novel fluorogenic substrates will continue to enhance our ability to probe the intricate world of enzymatic catalysis, paving the way for new discoveries in biology and medicine.

References

- Ma, X. H., Sun, G. Q., Zhao, Y. H., & Jia, X. M. (2004). [Study on the properties of a novel glycine amino peptidase from Actinomucor elegans]. Sheng Wu Gong Cheng Xue Bao, 20(4), 578–583.

- Ma, X. H., Sun, G. Q., Zhao, Y. H., & Jia, X. M. (2003). Novel aminopeptidase specific for glycine from Actinomucor elegans. Bioscience, Biotechnology, and Biochemistry, 67(1), 83–88.

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

-

Cell Biolabs, Inc. Glycine Assay Kit. Retrieved from [Link]

-

MDPI. (2020). Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution. Molecules, 25(19), 4496. Retrieved from [Link]

- Scharpé, S., De Meester, I., Vanhoof, G., Hendriks, D., van Sande, M., Van Camp, K., & Yaron, A. (1988). Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine. Clinical chemistry, 34(11), 2299–2301.

- Ma, X. H., & Zhao, Y. H. (2004). Purification and properties of a novel glycine amino peptidase from Actinomucor elegans and its potential application. Journal of applied microbiology, 97(4), 749–755.

-

National Center for Biotechnology Information. (2020). Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution. PubMed. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Aminopeptin? Retrieved from [Link]

- Google Patents. Process for preparing glycine in high yield.

-

Wikipedia. Glycine. Retrieved from [Link]

- Kisselev, L. L., & Buckingham, R. H. (2000). The glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Amino acids, 19(1), 1–11.

- Myers, A. G., & Tavares, F. X. (2014). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Angewandte Chemie (International ed. in English), 53(28), 7352–7356.

- Ma, X. H., Sun, G. Q., Zhao, Y. H., & Jia, X. M. (2003). Novel aminopeptidase specific for glycine from Actinomucor elegans. Bioscience, biotechnology, and biochemistry, 67(1), 83–88.

-

PubChem. Glycine. Retrieved from [Link]

-

PubChem. N-(4-Methoxybenzyl)glycine. Retrieved from [Link]

-

ResearchGate. Kinetic parameters of bovine lens Cys-Gly hydrolase. Retrieved from [Link]

-

Amerigo Scientific. 4-Methoxy-b-naphthylamine. Retrieved from [Link]

- Nature Communications. (2024). Specific glycine-dependent enzyme motion determines the potency of conformation selective inhibitors of threonyl-tRNA synthetase.

-

PubChem. Glycine beta-naphthylamide. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry, 6, 69.

Sources

- 1. Glycine beta-naphthylamide | C12H12N2O | CID 3013990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. Purification and properties of a novel glycine amino peptidase from Actinomucor elegans and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycine - Wikipedia [en.wikipedia.org]

- 8. [Study on the properties of a novel glycine amino peptidase from Actinomucor elegans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel aminopeptidase specific for glycine from Actinomucor elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Peptidase Detection Using Glycine 4-methoxy-beta-naphthylamide hydrochloride

This guide provides a comprehensive technical overview of Glycine 4-methoxy-beta-naphthylamide hydrochloride as a fluorogenic substrate for the sensitive detection of peptidase activity. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for quantifying enzymatic activity. This document delves into the core principles of the assay, provides detailed experimental protocols, and offers insights into data interpretation and validation.

Foundational Principles: The Role of Fluorogenic Substrates in Peptidase Research

Peptidases are a vast and ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds. Their activity is integral to numerous physiological processes, making them critical targets in drug discovery and diagnostics. The detection and quantification of peptidase activity are paramount for understanding their function and for screening potential inhibitors.

Fluorogenic assays offer a highly sensitive and continuous method for measuring enzyme activity.[1][2] These assays employ substrates that are initially non-fluorescent or have low fluorescence. Upon enzymatic cleavage, a highly fluorescent product is released, and the increase in fluorescence intensity over time is directly proportional to the enzyme's activity. This compound is one such fluorogenic substrate, primarily used for the detection of aminopeptidases.[3]

Chemical and Physical Properties

This compound is a derivative of glycine and 4-methoxy-beta-naphthylamine.[4] The key characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃ClN₂O | [5] |

| Molecular Weight | 236.7 g/mol | [5] |

| Appearance | White to off-white powder | [6] |

| Solubility | Soluble in ethanol (50 mg/mL) and DMSO | [6][7] |

| Storage | Store at -20°C, protected from light | [6] |

The Core Mechanism: Enzymatic Hydrolysis and Signal Generation

The utility of Glycine 4-methoxy-beta-naphthylamide as a peptidase substrate lies in its specific cleavage by certain aminopeptidases. The enzyme recognizes and hydrolyzes the amide bond between the glycine residue and the 4-methoxy-beta-naphthylamine moiety. This enzymatic action releases the fluorophore, 4-methoxy-2-naphthylamine.[8]

The liberated 4-methoxy-2-naphthylamine is highly fluorescent, with an excitation maximum around 340 nm and an emission maximum around 425 nm.[8] The intensity of the emitted light can be measured using a fluorometer, providing a real-time readout of enzymatic activity. The methoxy group on the naphthylamine ring enhances the quantum yield and shifts the fluorescence spectrum, which can improve the sensitivity of the assay.[9]

Caption: Enzymatic cleavage of Glycine 4-methoxy-beta-naphthylamide.

Experimental Design and Protocol Validation

A well-designed experiment is crucial for obtaining reliable and reproducible results. The following sections provide a detailed, step-by-step methodology for a typical aminopeptidase assay, along with considerations for ensuring the trustworthiness of the data.

Materials and Reagents

-

Substrate: this compound

-

Enzyme: Purified aminopeptidase or cell lysate/serum sample

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0[3]

-

Instrumentation: Fluorescence microplate reader or fluorometer

-

Consumables: Black 96-well microplates (for low background fluorescence)

Step-by-Step Experimental Protocol

-

Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM.[7] Store this stock solution at -20°C, protected from light.

-

Prepare the Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of 0.2 mM.[3]

-

Prepare the Enzyme Samples: Dilute the purified enzyme or biological sample in the assay buffer to a concentration that will yield a linear rate of fluorescence increase over the desired time course.

-

Set up the Assay Plate:

-

Test Wells: Add the enzyme sample to the wells of the black 96-well plate.

-

Substrate Blank Wells: Add assay buffer without the enzyme to control for substrate auto-hydrolysis.

-

Enzyme Blank Wells: Add the enzyme sample but plan to add the stop solution before the substrate to control for endogenous fluorescence.

-

-

Initiate the Reaction: Add the working substrate solution to all wells to start the enzymatic reaction.

-

Incubate: Incubate the plate at the optimal temperature for the enzyme, typically 37°C, for a predetermined period (e.g., 15-60 minutes).[10][11] The incubation time should be within the linear range of the reaction.

-

Stop the Reaction (Optional for Endpoint Assays): Add the stop solution to all wells to terminate the enzymatic reaction.[7][8]

-

Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation at ~340 nm and emission at ~425 nm. For kinetic assays, the fluorescence is monitored continuously over the incubation period.

Sources

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visual detection of peptidase activity using fluorogenic substrates in a microtiter plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel aminopeptidase specific for glycine from Actinomucor elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Gly-Pro 4-甲氧基-β-萘酰胺 dipeptidylpeptidase IV substrate | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. med.stanford.edu [med.stanford.edu]

A Comprehensive Technical Guide to Glycine 4-methoxy-beta-naphthylamide Hydrochloride for Advanced Research Applications

This guide provides an in-depth analysis of the physical and chemical properties of Glycine 4-methoxy-beta-naphthylamide hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in biochemical and pharmaceutical research. This document explores the compound's core characteristics, its application in enzymatic assays, and provides detailed protocols for its use.

Introduction: A Versatile Tool in Biochemical Research

This compound is a specialized chemical compound primarily recognized for its role as a chromogenic or fluorogenic substrate in enzymatic assays.[1] Its unique structure, featuring a glycine residue linked to a 4-methoxy-beta-naphthylamide group, makes it a valuable tool for studying the activity of specific aminopeptidases. The hydrochloride salt form generally enhances the compound's solubility and stability.[1]

This substrate is widely employed in various research fields, including pharmaceutical development and biochemical research, to understand cellular processes and enzyme activity.[1] The enzymatic cleavage of the amide bond releases 4-methoxy-beta-naphthylamine, a fluorescent product, allowing for the sensitive detection and quantification of enzyme kinetics.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 201930-16-7 | [1][2] |

| Molecular Formula | C₁₃H₁₄N₂O₂·HCl | [1] |

| Molecular Weight | 266.57 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (TLC) | [1] |

| Solubility | Enhanced solubility due to the methoxy group and hydrochloride form. Specific solvent compatibilities should be determined empirically for the desired concentration. | [1] |

| Storage Conditions | 0-8 °C | [1] |

Enzymatic Hydrolysis and Detection

The primary application of this compound is as a substrate for aminopeptidases, particularly those with a specificity for glycine at the N-terminus.[3][4] The enzyme catalyzes the hydrolysis of the peptide bond, releasing glycine and the highly fluorescent 4-methoxy-beta-naphthylamine.

The reaction can be continuously monitored by measuring the increase in fluorescence, providing real-time kinetic data. The excitation and emission wavelengths for the released fluorophore are critical for accurate measurement and are typically in the UV and visible range, respectively. For instance, similar naphthylamine-based substrates are monitored with excitation around 355 nm and emission around 460 nm.[5]

Caption: General workflow for an aminopeptidase assay.

Safety and Handling

While a specific safety data sheet for this compound was not available in the search results, general laboratory safety precautions should be followed when handling this and similar chemical compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [6][7]* Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area. [6][7]* Storage: Store the compound in a tightly sealed container in a cool, dry place as recommended. [1]

Conclusion

This compound is a highly valuable substrate for the sensitive and specific assay of aminopeptidase activity. Its well-defined physical and chemical properties, coupled with its utility in fluorometric assays, make it an indispensable tool for researchers in enzymology, drug discovery, and molecular biology. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a research setting.

References

- Chem-Impex. (n.d.). Glycine 4-methoxy-β-naphthylamide hydrochloride.

- CymitQuimica. (n.d.). Gly-pro-4-methoxy-β-naphthylamide hydrochloride.

- MedchemExpress.com. (2025). Safety Data Sheet.

- Clinivex. (n.d.). This compound Supplier.

- Sigma-Aldrich. (n.d.). Gly-Pro 4-methoxy-β-naphthylamide dipeptidylpeptidase IV substrate.

- PubChem - NIH. (n.d.). N-(4-Methoxybenzyl)glycine.

- PubChem - NIH. (n.d.). Glycine beta-naphthylamide.

- Drinkwater, N., et al. (2011). Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. Journal of Biological Chemistry.

- Fisher Scientific. (2015). Safety Data Sheet.

- Safety Data Sheet. (2024). GHS08 Health hazard.

- Selleck Chemicals. (n.d.). Glycine.

- Tsuru, D., et al. (1996).

- Gelb, M. H., et al. (1984). Chloride-insensitive, glycine-phenylalanine-naphthylamide hydrolysis at neutral pH in human skin fibroblasts. PubMed.

- [Anonymous]. (n.d.). [Study on the properties of a novel glycine amino peptidase from Actinomucor elegans]. Chinese Journal of Biotechnology.

- Sigma-Aldrich. (n.d.). Glycine β-naphthylamide hydrochloride.

- BenchChem. (2025). Application Notes and Protocols for N-(4-methoxybenzoyl)glycine in Enzymatic Assays.

- PubChem - NIH. (n.d.). Glycine.

- Thermo Fisher Scientific. (n.d.). Glycine hydrochloride, 98%.

- De, S., et al. (2022). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. PubMed Central.

- Chen, Y.-C., et al. (2018).

- Sigma-Aldrich. (n.d.). Glycine meets analytical specification of Ph. Eur., BP, USP.

- Ma, W. G., et al. (2005). Purification and properties of a novel glycine amino peptidase from Actinomucor elegans and its potential application.

- Li, S. C., & Deber, C. M. (1992). Glycine and beta-branched residues support and modulate peptide helicity in membrane environments. PubMed.

- Tbek, H., et al. (2013). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PubMed Central.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. theclinivex.com [theclinivex.com]

- 3. Novel aminopeptidase specific for glycine from Actinomucor elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Study on the properties of a novel glycine amino peptidase from Actinomucor elegans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

Navigating the Labyrinth: A Technical Guide to the Solubility of Glycine 4-methoxy-beta-naphthylamide hydrochloride in Assay Buffers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine 4-methoxy-beta-naphthylamide hydrochloride is a key fluorogenic substrate in the study of aminopeptidases, enzymes implicated in a myriad of physiological and pathological processes. The accurate and reproducible measurement of enzyme activity hinges on the correct preparation of this substrate in a soluble and stable form within the chosen assay buffer. However, the solubility characteristics of this arylamide derivative can be challenging, often leading to experimental variability. This guide provides a comprehensive overview of the physicochemical properties of this compound, explores the factors influencing its solubility, and offers detailed, field-proven protocols for its dissolution in common assay buffers. By elucidating the causality behind experimental choices, this document aims to equip researchers with the knowledge to design robust and reliable enzymatic assays.

Introduction: The Critical Role of Substrate Solubility in Enzyme Kinetics

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their activity is crucial in processes ranging from protein maturation and degradation to the regulation of bioactive peptides. The use of fluorogenic substrates, such as this compound, allows for the sensitive and continuous monitoring of aminopeptidase activity. Upon enzymatic cleavage, the highly fluorescent 4-methoxy-beta-naphthylamine is released, providing a direct measure of enzyme kinetics.

The fundamental principle of reliable enzyme assays is the non-limiting availability of the substrate to the enzyme. Incomplete dissolution or precipitation of the substrate during the assay can lead to a significant underestimation of enzyme activity, introduce non-linearity in reaction rates, and ultimately result in erroneous kinetic parameter determination. This compound, a white powder in its solid form, possesses a hydrophobic naphthylamide moiety, which can present solubility challenges in aqueous buffer systems.[1] This guide addresses these challenges head-on, providing a scientifically grounded approach to achieving optimal substrate solubility.

Physicochemical Properties of this compound

A thorough understanding of the substrate's chemical nature is paramount to predicting and manipulating its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₂·HCl | [1] |

| Molecular Weight | 266.57 g/mol | [1] |

| Appearance | White powder | [1] |

| CAS Number | 201930-16-7 | [1] |

| Storage | 0-8 °C | [1] |

The presence of the hydrochloride salt enhances the aqueous solubility of the molecule compared to its free base form. The methoxy group on the naphthyl ring is also reported to improve solubility and bioavailability.[1] Despite these features, the bulky and hydrophobic nature of the naphthylamide group remains the primary determinant of its limited solubility in purely aqueous solutions.

Key Factors Influencing Solubility in Assay Buffers

The solubility of this compound is not an intrinsic constant but is influenced by several environmental factors. Careful consideration of these factors is essential for successful assay design.

-

pH: The pH of the assay buffer can influence the ionization state of the molecule's amino group. While the hydrochloride salt form is generally more soluble, the optimal pH for the enzyme of interest must be the primary consideration. Most aminopeptidase assays are conducted at a physiological pH between 7.0 and 8.0.[2][3]

-

Co-solvents: The use of organic co-solvents is a common and effective strategy to increase the solubility of hydrophobic compounds in aqueous solutions. Dimethyl sulfoxide (DMSO) and ethanol are frequently employed for this purpose. However, it is crucial to keep the final concentration of the organic solvent in the assay low (typically ≤1% v/v) to avoid deleterious effects on enzyme structure and activity.[4]

-

Temperature: Temperature can affect solubility, although for most enzymatic assays performed at a constant temperature (e.g., 25°C or 37°C), this factor is less of a variable. It is important to ensure that the substrate remains soluble at the chosen assay temperature.

Experimental Protocols for Solubilizing this compound

The following protocols represent best practices derived from analogous compounds and general biochemical procedures. The choice between these methods will depend on the specific requirements of the assay and the instrumentation available.

Protocol 1: The Organic Co-solvent Stock Solution Method (Recommended)

This is the most widely applicable and reliable method for preparing solutions of hydrophobic substrates for enzymatic assays.

Rationale: This method leverages a high-concentration stock solution in a pure organic solvent where the compound is readily soluble. This stock is then diluted into the aqueous assay buffer, ensuring the final concentration of the organic solvent is minimal and does not interfere with the enzyme.

Step-by-Step Methodology:

-

Prepare a High-Concentration Stock Solution:

-

Weigh out a precise amount of this compound powder.

-

Dissolve the powder in 100% high-purity dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 2.67 mg of the substrate in 1 mL of DMSO.

-

Ensure complete dissolution by gentle vortexing or sonication. The resulting solution should be clear and free of any visible particulates.

-

-

Storage of the Stock Solution:

-

Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

-

Preparation of the Working Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution directly into the pre-warmed assay buffer (e.g., 100 mM Tris-HCl, pH 7.5) to the desired final concentration.[2][3] For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of assay buffer.

-

Mix thoroughly by gentle inversion or vortexing.

-

Critical Control Point: Ensure that the final concentration of DMSO in the assay does not exceed 1% (v/v), as higher concentrations can inhibit or denature enzymes.[4]

-

Caption: Workflow for the Organic Co-solvent Stock Solution Method.

Protocol 2: The Ethanol-Assisted Aqueous Solution Method

This method is an alternative for situations where DMSO is not desirable, though it may result in a lower achievable final substrate concentration. This protocol is adapted from a similar procedure for L-Leucine 4-methoxy-β-naphthylamide (hydrochloride).[5]

Rationale: This approach utilizes ethanol as a primary solvent to overcome the initial solubility barrier, followed by dilution with an aqueous buffer. The presence of ethanol in the final solution aids in maintaining the solubility of the substrate.

Step-by-Step Methodology:

-

Initial Dissolution in Ethanol:

-

Weigh out the desired amount of this compound.

-

Dissolve the powder in a small volume of 100% ethanol. Based on data for a similar compound, a concentration of up to 25 mg/mL may be achievable.[5]

-

-

Dilution with Aqueous Buffer:

-

Gradually add the aqueous buffer of choice (e.g., PBS, pH 7.2) to the ethanol solution while gently vortexing.

-

A 1:1 ratio of ethanol to PBS has been shown to achieve a solubility of approximately 0.5 mg/mL for the leucine analog.[5] It is recommended to empirically determine the optimal ratio for the glycine derivative.

-

-

Preparation of the Final Working Solution:

-

Further dilute the ethanol-buffer solution with the same aqueous buffer to achieve the desired final substrate concentration.

-

Critical Control Point: Be mindful of the final ethanol concentration in the assay and its potential effects on enzyme activity. It is advisable to run a solvent tolerance control experiment for the enzyme of interest.

-

-

Usage and Storage:

-

It is recommended to prepare this solution fresh on the day of use and not to store aqueous solutions for more than one day.[5]

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. med.stanford.edu [med.stanford.edu]

- 3. Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-Depth Technical Guide to the Synthesis and Purity of Glycine 4-methoxy-beta-naphthylamide Hydrochloride

Foreword

Glycine 4-methoxy-beta-naphthylamide hydrochloride is a specialized chemical compound with significant utility in biochemical and pharmaceutical research. It primarily serves as a key intermediate and building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics for neurological disorders.[1][2] Its structure, featuring a glycine core linked to a 4-methoxy-naphthalene moiety, makes it a valuable tool for investigating enzyme interactions and protein synthesis pathways.[1] This guide provides a comprehensive overview of a robust synthetic strategy, detailed purification protocols, and rigorous analytical methods to ensure the production of high-purity this compound for demanding research applications.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached as a two-stage process: (1) the formation of a peptide bond between a protected glycine precursor and 4-methoxy-β-naphthylamine, followed by (2) the deprotection of the glycine's amino group to yield the final hydrochloride salt. This strategy is paramount to preventing the undesirable self-polymerization of glycine under coupling conditions.

The N-tert-butyloxycarbonyl (Boc) group is selected as the protecting group for glycine due to its stability under coupling conditions and its clean, efficient removal under acidic conditions. The final deprotection step, utilizing hydrochloric acid, serves the dual purpose of removing the Boc group and directly forming the desired hydrochloride salt, streamlining the overall process.

Diagram 1: High-level workflow for the synthesis of the target compound.

Experimental Protocols

Part A: Synthesis of N-Boc-glycyl-4-methoxy-β-naphthylamide (Intermediate)

This step involves the formation of an amide bond between the carboxylic acid of N-Boc-glycine and the amine of 4-methoxy-β-naphthylamine using a standard peptide coupling reagent.

Methodology:

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-glycine (1.0 eq) and HBTU (1.1 eq) in anhydrous Dimethylformamide (DMF).

-

Activation: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir the mixture for 20 minutes to activate the carboxylic acid. The formation of the active ester is the critical step for efficient coupling.

-

Coupling Reaction: Add a solution of 4-methoxy-β-naphthylamine (1.05 eq) in DMF to the activated mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Reaction Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. These washes are essential to remove unreacted starting materials, the coupling agent byproducts, and the base.

-

Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

-

Part B: Synthesis of this compound

This final step removes the Boc protecting group, unmasking the primary amine, which is immediately protonated by hydrochloric acid to form the stable hydrochloride salt.

Methodology:

-

Deprotection: Dissolve the crude intermediate from Part A in a minimal amount of methanol. Add a solution of 4M HCl in 1,4-dioxane (a 5-10 fold molar excess).[3][4]

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The deprotection is typically rapid and can be monitored by TLC.[3] The cleavage of the Boc group generates tert-butyl cation, which is scavenged by the solvent or forms isobutylene gas.[5]

-

Isolation: The hydrochloride salt product is often insoluble in the reaction mixture and will precipitate as a solid. If precipitation occurs, collect the solid by vacuum filtration.

-

Purification of Crude Product: Wash the collected solid with cold diethyl ether to remove any non-polar impurities.[6] If the product remains in solution, remove the solvent under reduced pressure and triturate the resulting residue with diethyl ether to induce solidification and remove soluble impurities. The crude product can then be dried under vacuum.

Purification Protocol: Recrystallization

For achieving high purity suitable for research applications (typically >99%), recrystallization is the most effective method. The choice of solvent system is critical and is based on the principle that the compound should be soluble in the hot solvent and sparingly soluble at room or cold temperatures.

| Parameter | Solvent System 1 | Solvent System 2 | Rationale |

| Solvents | Ethanol / Diethyl Ether | Methanol / Ethyl Acetate | A polar alcohol is used to dissolve the salt, and a less polar ether or ester is used as the anti-solvent to induce crystallization upon cooling.[7] |

| Procedure | Dissolve the crude solid in a minimum volume of hot ethanol. Add diethyl ether dropwise until the solution becomes faintly turbid. | Dissolve the crude solid in a minimum volume of hot methanol. Allow the solution to cool slightly before adding ethyl acetate. | The goal is to reach the saturation point in the hot solution, so that upon slow cooling, high-quality crystals form, excluding impurities from the crystal lattice. |

| Crystallization | Allow the solution to cool slowly to room temperature, then place in a refrigerator (0-4°C) for several hours to maximize crystal formation. | Same as System 1. | Slow cooling is crucial for the formation of large, pure crystals. Rapid crashing out of solution tends to trap impurities. |

| Isolation | Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. | Collect crystals, wash with cold ethyl acetate, and dry under vacuum. | Washing with a cold anti-solvent removes any residual soluble impurities adhering to the crystal surface. |

Purity Assessment and Characterization

A multi-faceted analytical approach is required to confirm the identity, structure, and purity of the final product. This self-validating system ensures that the material meets the stringent quality standards for scientific use.

Diagram 2: Logical flow for the analytical validation of the final product.

Summary of Analytical Specifications

| Technique | Purpose | Typical Parameters & Expected Results |

| HPLC | Quantitative Purity | Column: C18 reverse-phase; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA; Detection: UV at 254 nm. Result: A single major peak with purity ≥99% (by area integration).[1] |

| ¹H NMR | Structural Elucidation | Solvent: DMSO-d₆ or D₂O. Expected Signals: Aromatic protons of the naphthyl ring, methoxy singlet (~3.9 ppm), glycine CH₂ singlet, and exchangeable amine/amide protons. Integrations must match the number of protons. |

| ¹³C NMR | Structural Confirmation | Solvent: DMSO-d₆ or D₂O. Expected Signals: Peaks corresponding to all unique carbon atoms, including the amide carbonyl, aromatic carbons, methoxy carbon, and glycine α-carbon. |

| Mass Spec. (ESI+) | Molecular Weight | Mode: Electrospray Ionization (Positive). Result: Detection of the molecular ion [M+H]⁺ corresponding to the free base (C₁₃H₁₄N₂O₂), confirming the correct mass. |

| Appearance | Physical Properties | Result: White to off-white powder or crystalline solid.[1] |

| Storage | Stability | Recommendation: Store at 0-8 °C, desiccated, and protected from light to ensure long-term stability.[1] |

Conclusion

The synthesis and purification of this compound, while straightforward in principle, demand meticulous execution and rigorous analytical control to yield a product of high purity. The described protocols, from the strategic use of Boc protection to the final recrystallization and multi-technique characterization, provide a reliable framework for researchers to produce and validate this important chemical tool. Adherence to these methods ensures the integrity of the compound, which is fundamental for its successful application in sensitive biochemical assays and advanced drug development programs.

References

-

ResearchGate. Boc deprotection conditions tested. Available from: [Link]

-

ChemBK. 4-Methoxy-.beta.-naphthylamine. Available from: [Link]

-

RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Reagent Guides. Available from: [Link]

-

Reddit. Boc De-protection : r/Chempros. Available from: [Link]

-

PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available from: [Link]

- Google Patents. CN1022320C - Purification method of glycine.

-

Royal Society of Chemistry. Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. reddit.com [reddit.com]

- 7. ia800804.us.archive.org [ia800804.us.archive.org]

"Glycine 4-methoxy-beta-naphthylamide hydrochloride" in drug discovery screening

An In-depth Technical Guide to Leveraging Glycine 4-methoxy-beta-naphthylamide Hydrochloride in Drug Discovery Screening

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, a key fluorogenic substrate utilized in drug discovery. We will delve into the core principles of its application, provide detailed experimental workflows, and offer insights into data analysis and interpretation, empowering research teams to effectively integrate this tool into their screening campaigns.

Introduction: The Role of Fluorogenic Substrates in Modern Screening

In the landscape of early-stage drug discovery, particularly in high-throughput screening (HTS), the identification of potent and selective enzyme modulators is paramount. Fluorogenic substrates are indispensable tools in this endeavor, offering a sensitive and continuous method for measuring enzyme activity.[1][2] this compound stands out as a versatile compound for probing the activity of specific peptidases.[3] Its utility lies in its clever design: an enzyme-cleavable glycine residue linked to a non-fluorescent naphthylamide group. Enzymatic hydrolysis liberates the highly fluorescent 4-methoxy-β-naphthylamine, generating a signal directly proportional to the rate of the enzymatic reaction. This straightforward, "turn-on" fluorescence mechanism forms the basis of a robust and scalable assay for identifying enzyme inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the substrate's properties is the foundation of a reliable assay. Proper storage and handling are critical to ensure its stability and performance.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄N₂O₂ · HCl | |

| Molecular Weight | 282.7 g/mol (Hydrochloride Salt) | |

| CAS Number | 100929-90-6 (Hydrochloride Salt) | |

| Appearance | Powder | |

| Solubility | Soluble in ethanol (e.g., 50 mg/mL) | |

| Storage Temperature | -20°C | , |

Note: While the hydrochloride salt is common, properties for the free base may differ slightly. Always refer to the supplier's specific datasheet.

The Core Mechanism: Enzymatic Activation of Fluorescence

The assay's elegance lies in its simplicity. Glycine 4-methoxy-beta-naphthylamide itself is minimally fluorescent. However, in the presence of an enzyme with the correct specificity, such as a glycyl aminopeptidase, the amide bond linking glycine to the naphthylamine moiety is hydrolyzed.[4] This cleavage event releases 4-methoxy-beta-naphthylamine, a molecule that exhibits strong fluorescence upon excitation.

The rate of fluorescence increase is therefore a direct measure of the enzyme's catalytic activity. When a potential inhibitor is introduced, it will bind to the enzyme, reducing its ability to cleave the substrate and consequently slowing the rate of fluorescence generation.

Caption: Enzymatic cleavage of the substrate releases a fluorescent product.

Target Enzymes and Therapeutic Relevance

Glycine 4-methoxy-beta-naphthylamide is primarily a substrate for exopeptidases that cleave N-terminal glycine residues.[4] A key enzyme class is the aminopeptidases . For instance, a glycyl aminopeptidase purified from Actinomucor elegans was shown to highly and specifically hydrolyze Gly-X bonds, with a measured Kₘ value of 0.24 mM for a similar substrate, glycyl-2-naphthylamide.[4]

Aminopeptidases are involved in a vast array of physiological processes, including protein degradation, peptide hormone regulation, and antigen presentation. Their dysregulation has been implicated in various diseases, making them attractive targets for therapeutic intervention. Screening for inhibitors of these enzymes could lead to novel treatments in areas such as:

-

Oncology: Certain aminopeptidases are overexpressed in tumors and contribute to angiogenesis and metastasis.

-

Immunology: They play roles in processing antigens for immune surveillance.

-

Neurological Disorders: They are involved in the metabolism of neuropeptides.[3]

A Validated Protocol for High-Throughput Screening

This section provides a robust, step-by-step protocol for an inhibitor screening assay. The causality behind key steps is explained to ensure a self-validating experimental design.

Essential Materials & Reagents

-

This compound (Substrate)

-

Purified target enzyme (e.g., an aminopeptidase)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5 - 8.0). Expert Tip: The optimal pH should be determined empirically for your specific enzyme. Some aminopeptidases may require metal cofactors like Mn²⁺ or Co²⁺ for maximal activity.[5]

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Black, flat-bottom 96- or 384-well microplates (low fluorescence)

-

Fluorescence microplate reader with appropriate filters (Excitation ~340 nm, Emission ~425 nm for 4-methoxy-beta-naphthylamine). Note: Always confirm optimal wavelengths on your specific instrument.

Reagent Preparation

-

Substrate Stock Solution (10 mM): Dissolve the substrate in 100% DMSO. Vortex until fully dissolved. Store in small aliquots at -20°C, protected from light. Causality: A high-concentration stock in DMSO ensures minimal solvent effects when diluted into the aqueous assay buffer.

-

Enzyme Working Solution: Dilute the purified enzyme in cold Assay Buffer to a final concentration that yields a robust linear increase in fluorescence over 15-30 minutes. Expert Tip: This concentration must be determined during assay development. It should be low enough to be in the "sweet spot" for inhibitor detection—too much enzyme will require high inhibitor concentrations to show an effect.

-

Compound Plates: Prepare serial dilutions of your test compounds in 100% DMSO. Then, dispense a small volume (e.g., 1 µL) into the wells of the assay plate.

HTS Assay Workflow

Caption: High-Throughput Screening (HTS) workflow for inhibitor identification.

Detailed Procedure

-

Compound Plating: Add 1 µL of test compound dilutions (in DMSO) to the wells of a black microplate. Include control wells:

-

100% Activity Control (Positive Control): 1 µL of DMSO.

-

0% Activity Control (Negative Control/Blank): 1 µL of DMSO.

-

-

Enzyme Addition: To all wells except the Negative Control, add 50 µL of the Enzyme Working Solution. To the Negative Control wells, add 50 µL of Assay Buffer without the enzyme.

-

Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature. Causality: This step allows the test compounds to reach binding equilibrium with the target enzyme before the reaction starts, which is crucial for identifying time-dependent or slow-binding inhibitors.

-

Reaction Initiation: Prepare the substrate working solution by diluting the 10 mM stock in Assay Buffer to a final concentration of 2x the desired assay concentration (typically at or near the enzyme's Kₘ value). Add 50 µL of this 2x substrate solution to all wells to start the reaction. The final assay volume is now 101 µL.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence plate reader. Measure the fluorescence intensity kinetically (e.g., one reading every minute for 30 minutes) at Ex/Em wavelengths of ~340/425 nm.

Data Analysis and Hit Identification

Raw kinetic data must be converted into meaningful results to identify active compounds or "hits."

From Raw Data to Percent Inhibition

-

Calculate Reaction Rates (V): For each well, determine the slope of the linear portion of the fluorescence intensity versus time plot. This slope represents the initial reaction velocity (V).

-

Calculate Percent Inhibition: Use the velocities from your controls to normalize the data for each test compound concentration:

% Inhibition = (1 - (V_compound - V_blank) / (V_positive_control - V_blank)) * 100

Where:

-

V_compound is the rate in the presence of the test compound.

-

V_blank is the rate from the no-enzyme control (background).

-

V_positive_control is the rate from the DMSO-only control (uninhibited).

-

Dose-Response and IC₅₀ Determination

For compounds that show significant inhibition in the primary screen, a dose-response experiment is performed.

-

Test a range of concentrations of the hit compound (e.g., a 10-point, 3-fold serial dilution).

-

Calculate the % Inhibition for each concentration.

-

Plot % Inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Caption: Workflow for analyzing screening data to determine IC₅₀ values.

Troubleshooting Common Assay Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background Signal | 1. Substrate instability/hydrolysis. 2. Contaminated buffer or reagents. 3. Autofluorescent microplate. | 1. Prepare fresh substrate dilutions daily. Protect from light. 2. Use fresh, high-purity reagents (e.g., HPLC-grade water and DMSO). 3. Use high-quality, low-fluorescence black plates. |

| Low Signal-to-Noise Ratio | 1. Insufficient enzyme activity. 2. Sub-optimal assay conditions (pH, temp). 3. Incorrect reader settings. | 1. Increase enzyme concentration or incubation time (while ensuring linearity). 2. Optimize buffer pH and temperature for your specific enzyme. 3. Optimize reader gain settings. Ensure correct excitation/emission filters are used. |

| Compound Interference | 1. Compound is autofluorescent at assay wavelengths. 2. Compound quenches the fluorescent product. | 1. Pre-read the plate after compound addition but before substrate addition to identify fluorescent compounds. 2. Run a counterscreen with the fluorescent product (4-methoxy-β-naphthylamine) and the compound to identify quenchers. These are technical hits, not true inhibitors. |

Conclusion

This compound is a robust and sensitive tool for the discovery of enzyme modulators. Its application in a well-designed fluorogenic assay provides a direct and reliable method for measuring the activity of specific aminopeptidases, making it highly suitable for large-scale screening campaigns. By understanding the underlying principles of the assay, meticulously optimizing experimental conditions, and applying rigorous data analysis, research teams can effectively leverage this substrate to identify and characterize novel inhibitors, accelerating the journey from initial hit to validated lead.

References

-

Novel aminopeptidase specific for glycine from Actinomucor elegans . PubMed. [Link][4]

-

Aminopeptidase P from human leukocytes . Semantic Scholar. [Link][5]

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening using Glycine 4-methoxy-beta-naphthylamide hydrochloride

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets.[1] Fluorogenic substrates are invaluable tools in HTS, offering sensitive and continuous monitoring of enzyme activity.[2] This document provides a comprehensive guide to the application of Glycine 4-methoxy-beta-naphthylamide hydrochloride as a fluorogenic substrate in high-throughput screening campaigns targeting aminopeptidases, with a particular focus on Dipeptidyl Peptidase IV (DPP-IV).

This compound is a non-fluorescent molecule that upon enzymatic cleavage by specific aminopeptidases, releases the highly fluorescent compound 4-methoxy-β-naphthylamine (4MβNA).[3] The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a robust and quantitative readout for HTS assays.[4] This application note will detail the underlying scientific principles, provide detailed protocols for assay development and execution, and offer insights into data analysis and interpretation for researchers, scientists, and drug development professionals.

Scientific Principle: Enzymatic Hydrolysis and Fluorescence Generation

The core of this assay lies in the enzymatic hydrolysis of the amide bond in Glycine 4-methoxy-beta-naphthylamide by a target aminopeptidase. This reaction liberates the fluorophore, 4-methoxy-β-naphthylamine.

The free 4-methoxy-β-naphthylamine exhibits strong fluorescence upon excitation, typically around 335-350 nm, with an emission maximum in the range of 410-440 nm.[3] This distinct spectral property allows for sensitive detection with minimal interference from other assay components.